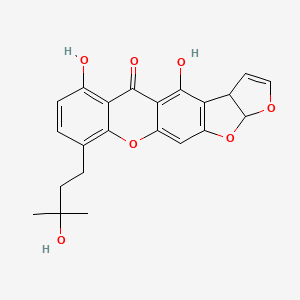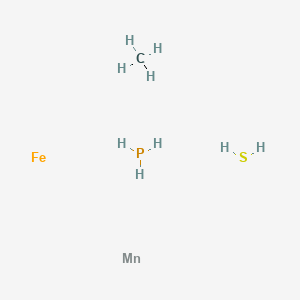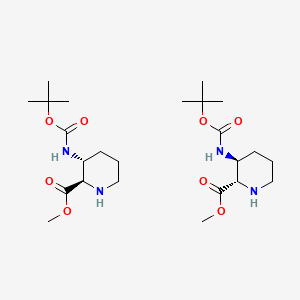
Austocystinb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Austocystinb is a naturally occurring mycotoxin produced by certain species of fungi. It belongs to the class of compounds known as polyketides, which are known for their diverse biological activities. This compound has garnered significant attention due to its potent cytotoxic properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Austocystinb involves complex multi-step processes. One common synthetic route includes the use of polyketide synthase enzymes, which facilitate the formation of the polyketide backbone. The process typically involves the following steps:
Initiation: The synthesis begins with the condensation of simple acyl-CoA precursors.
Chain Elongation: The polyketide chain is elongated through successive condensations with malonyl-CoA or methylmalonyl-CoA units.
Cyclization and Tailoring: The linear polyketide chain undergoes cyclization and various tailoring reactions, such as oxidation, reduction, and methylation, to form the final structure of this compound.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using fungal cultures. The fungi are cultivated under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: Austocystinb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Aplicaciones Científicas De Investigación
Austocystinb has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study polyketide biosynthesis and enzyme mechanisms.
Biology: It serves as a tool to investigate fungal metabolism and secondary metabolite production.
Medicine: Due to its cytotoxic properties, this compound is studied for its potential use in cancer therapy.
Mecanismo De Acción
Austocystinb exerts its effects through several mechanisms:
DNA Intercalation: this compound can intercalate into DNA, disrupting its structure and function.
Inhibition of Protein Synthesis: It inhibits protein synthesis by binding to ribosomes.
Induction of Apoptosis: this compound induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Comparación Con Compuestos Similares
Austocystinb is compared with other polyketide mycotoxins, such as:
Aflatoxin: Known for its hepatotoxicity and carcinogenicity.
Ochratoxin: Noted for its nephrotoxicity.
Fumonisin: Associated with neurotoxicity and hepatotoxicity.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its complex synthesis, varied chemical reactions, and potent biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C22H20O7 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
2,18-dihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H20O7/c1-22(2,26)7-5-10-3-4-12(23)16-19(25)17-14(28-20(10)16)9-13-15(18(17)24)11-6-8-27-21(11)29-13/h3-4,6,8-9,11,21,23-24,26H,5,7H2,1-2H3 |
Clave InChI |
JWPAJVNQGTWPMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate](/img/structure/B12297310.png)


![(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12297335.png)

![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)

![6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt](/img/structure/B12297353.png)


![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)
